molecular formula C17H16ClN3O2 B2863232 2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034351-79-4

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2863232
CAS No.: 2034351-79-4
M. Wt: 329.78
InChI Key: HYILRQNARAFLNL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This acetamide derivative features a distinct molecular architecture, incorporating a 2-chlorophenyl group, a furan ring, and a 1H-pyrazole moiety within its structure. The integration of these heterocyclic rings is of significant scientific interest, as similar scaffolds are frequently investigated for their potential biological activities . The furan and pyrazole rings, in particular, are privileged structures in pharmaceutical research. Pyrazole-based compounds constitute a major class of bioactive molecules with a broad therapeutic profile and are found in several clinical drugs . The structural framework of this compound suggests potential as an intermediate or lead compound in the development of novel therapeutic agents. Researchers are exploring its utility, particularly in the field of oncology, where analogous compounds containing furan and chlorophenyl subunits have demonstrated potent activity as inhibitors of tubulin polymerization, a established target in anticancer drug development . These related compounds function by binding to the colchicine site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis in cancer cells . This product is intended for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-15-5-2-1-4-13(15)10-17(22)19-7-8-21-12-14(11-20-21)16-6-3-9-23-16/h1-6,9,11-12H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILRQNARAFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chlorophenyl group, a furan moiety, and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, allowing the formation of the desired functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC)

In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity. For example, derivatives with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundPathogenMIC (μg/mL)
This compoundS. aureus0.22
S. epidermidis0.25

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Research indicates that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study reported that similar compounds exhibited IC50 values as low as 0.39 μM against A549 lung cancer cells, indicating potent anticancer properties . The mechanism often involves apoptosis induction and inhibition of specific kinases involved in cell proliferation.
  • Aurora-A Kinase Inhibition : Compounds structurally related to this compound have been shown to inhibit Aurora-A kinase with IC50 values around 0.16 μM, highlighting their potential as targeted cancer therapies .
CompoundCell LineIC50 (μM)
This compoundA5490.39
MCF70.46

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production, thus potentially reducing oxidative stress .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation in bacteria adds another layer to its antimicrobial efficacy, making it a candidate for treating persistent infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)6M HCl, 12 hours2-(2-chlorophenyl)acetic acid + 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine~65%
Basic (NaOH, ethanol)2M NaOH, 80°C, 8 hoursSodium salt of 2-(2-chlorophenyl)acetate + ethylamine derivative~72%

Key Findings :

  • Acidic hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.

  • Basic conditions favor saponification, forming carboxylate intermediates.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl and furan rings participate in EAS, though reactivity varies due to electronic effects:

Chlorophenyl Ring

Reaction Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°CPara to Cl2-chloro-4-nitrophenylacetamide derivative~50%
SulfonationH₂SO₄/SO₃, 40°CMeta to ClSulfonic acid derivative~45%

Furan Ring

Reaction Reagents Position Product Yield Reference
BrominationBr₂/CH₃COOH, RTα-position5-bromofuran-substituted derivative~60%
Friedel-Crafts AcylationAcCl/AlCl₃, 60°Cβ-positionAcetylated furan derivative~55%

Key Findings :

  • Chlorine’s electron-withdrawing effect directs nitration/sulfonation to specific positions on the phenyl ring.

  • Furan’s electron-rich nature enables bromination and acylation at α/β positions .

Pyrazole Ring Functionalization

The pyrazole core undergoes alkylation, oxidation, and coordination reactions:

Reaction Reagents Product Yield Reference
AlkylationCH₃I/K₂CO₃, DMFN-methylpyrazole derivative~70%
OxidationmCPBA, CH₂Cl₂Pyrazole N-oxide~40%
Metal CoordinationCuCl₂, ethanolCu(II) complex with pyrazole as a ligand~85%

Key Findings :

  • Alkylation occurs preferentially at the pyrazole N2 position due to steric and electronic factors .

  • Metal coordination enhances stability and enables catalytic applications .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

Reaction Reagents Product Yield Reference
Methoxy substitutionNaOMe, DMSO, 120°C2-methoxyphenylacetamide derivative~58%
Amine substitutionNH₃ (aq), Cu catalyst2-aminophenylacetamide derivative~65%

Key Findings :

  • Chlorine’s electron-withdrawing effect activates the ring for nucleophilic displacement.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, refluxEndo-adduct with oxabicyclic structure~75%
Dimethyl acetylenedicarboxylate80°C, 12 hoursFuran-derived cycloadduct~68%

Key Findings :

  • Furan acts as a diene, forming six-membered transition states .

Reduction Reactions

Selective reduction of the acetamide group:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C to RT2-(2-chlorophenyl)-N-(2-(pyrazolyl)ethyl)amine~80%
BH₃·THFReflux, 6 hoursAlcohol intermediate~60%

Key Findings :

  • LiAlH₄ reduces the amide to a primary amine, retaining heterocyclic integrity.

Biological Activity-Related Reactions

Though not explicitly documented for this compound, structural analogs (e.g., pyrazole-acetamides) show:

  • Enzyme inhibition : Interaction with kinase ATP-binding pockets via hydrogen bonding .

  • Metabolic oxidation : CYP450-mediated hydroxylation at the furan α-carbon .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name Key Substituents/Features Reported Bioactivity/Use Reference
2-(2-Chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (Target Compound) 2-chlorophenyl, pyrazole-furan hybrid, ethylacetamide linker Hypothesized insecticidal/antifungal activity (based on analogs) -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, cyano group on pyrazole Intermediate for Fipronil derivatives; insecticidal activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazole ring Structural mimic of benzylpenicillin; ligand coordination applications
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) 2,6-dimethylphenyl, pyrazole-methyl group Herbicide (acetyl-CoA carboxylase inhibitor)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl, thiazole ring, morpholino group Unknown (structural similarity suggests potential kinase/modulator activity)
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Fluorophenyl, pyrazole-thiazole hybrid, tetrahydro-2H-pyran groups Kinase inhibitor (hypothetical, based on structural complexity)

Key Observations

Chlorophenyl vs. Dichlorophenyl Substitution: The target compound’s 2-chlorophenyl group contrasts with the 3,4-dichlorophenyl group in 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

Heterocyclic Ring Systems: Pyrazole-Furan Hybrid (Target Compound): The furan ring’s oxygen atom may participate in hydrogen bonding or π-π stacking, while the pyrazole’s nitrogen atoms could act as hydrogen bond acceptors/donors. Thiazole-Containing Analogs (e.g., ): Thiazole rings introduce sulfur atoms, which may improve metabolic stability or metal coordination capabilities compared to furan or pyrazole systems.

Morpholino and Tetrahydro-2H-pyran Groups (): These substituents improve solubility and pharmacokinetic profiles but may reduce membrane permeability due to increased polarity.

Biological Activity Trends :

  • Pyrazole derivatives with chlorophenyl groups (e.g., Fipronil intermediates) are strongly associated with insecticidal activity .
  • Thiazole-containing acetamides (e.g., ) are more commonly linked to antibacterial or ligand-based applications due to structural mimicry of penicillin and metal-coordination properties.

Research Findings and Mechanistic Insights

  • Insecticidal Activity: The target compound’s pyrazole moiety is structurally analogous to Fipronil derivatives, which act as GABA receptor antagonists in insects . The furan group may modulate selectivity toward non-mammalian targets.
  • Antifungal Potential: N-Pyrazole derivatives, such as those reported by Liu et al. (2010), demonstrate antifungal activity via inhibition of ergosterol biosynthesis . The target compound’s pyrazole-furan system could interact similarly with fungal cytochrome P450 enzymes.
  • Herbicidal vs. Pharmacological Applications : Compounds like Metazachlor highlight how subtle structural changes (e.g., pyrazole-methyl vs. pyrazole-ethyl groups) shift activity from herbicide to insecticidal/antifungal applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what key reaction conditions should be optimized?

  • Answer : The synthesis typically involves multi-step routes, such as:

  • Step 1 : Coupling 2-chlorophenylacetic acid with a furan-pyrazole-ethylamine intermediate via amidation.
  • Step 2 : Introducing the pyrazole-furan moiety through nucleophilic substitution or click chemistry under controlled pH (e.g., 8–10) and temperatures (60–80°C).
  • Key Conditions : Use polar aprotic solvents (DMF, DCM) and catalysts like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Assign peaks to confirm the chlorophenyl (δ 7.2–7.5 ppm), furan (δ 6.3–7.4 ppm), and pyrazole (δ 8.1–8.3 ppm) moieties.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).
  • Purity : Use HPLC with a C18 column (ACN/water gradient) to ensure >95% purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Answer :

  • Standardize Assays : Use identical cell lines/passage numbers, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times.
  • Dose-Response Curves : Test a wider concentration range (nM–µM) to identify threshold effects.
  • Purity Verification : Re-characterize batches via NMR/MS to rule out impurities as confounding factors.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends .

Q. What strategies are employed to enhance the compound's bioavailability through structural modifications?

  • Answer :

  • Lipophilicity Adjustment : Replace the chlorophenyl group with trifluoromethyl (logP reduction) or add hydrophilic groups (e.g., -OH, -COOH) to the acetamide chain.
  • Pro-drug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve membrane permeability.
  • SAR Studies : Synthesize analogs with variations in the pyrazole-furan moiety (e.g., thiophene substitution) and compare pharmacokinetic profiles .

Q. How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-2, EGFR). Validate with mutagenesis or competitive binding assays.
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity data to guide synthesis .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document exact molar ratios (e.g., 1:1.2 for amine:acid) and quenching methods (e.g., ice-water for exothermic reactions) .
  • Data Reproducibility : Share raw spectral data (NMR FIDs, MS spectra) in supplementary materials for peer validation .

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